4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine
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Overview
Description
4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine is a complex organic compound that features a thiazole ring, a pyridine ring, and an amino group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
Preparation Methods
The synthesis of 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as iodine or other halogens . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyridine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine involves its interaction with various molecular targets. The compound can inhibit enzymes, block receptors, or interfere with biochemical pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential enzymes . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine is unique due to its dual thiazole-pyridine structure, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H9N5S2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-[6-(2-amino-1,3-thiazol-4-yl)pyridin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N5S2/c12-10-15-8(4-17-10)6-2-1-3-7(14-6)9-5-18-11(13)16-9/h1-5H,(H2,12,15)(H2,13,16) |
InChI Key |
GPACIJJOEGQSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CSC(=N2)N)C3=CSC(=N3)N |
Origin of Product |
United States |
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